molecular formula C22H17N3O B11164761 N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide

Cat. No.: B11164761
M. Wt: 339.4 g/mol
InChI Key: KGXWMGRXYIAMAJ-UHFFFAOYSA-N
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Description

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or quinoline rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydrogenated quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide is unique due to the presence of both benzyl and pyridinyl groups attached to the quinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O/c26-22(24-15-16-6-2-1-3-7-16)19-14-21(17-10-12-23-13-11-17)25-20-9-5-4-8-18(19)20/h1-14H,15H2,(H,24,26)

InChI Key

KGXWMGRXYIAMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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